4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol
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Description
4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.11504700 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2010) detailed the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their screening for antimicrobial activities. These compounds showed good to moderate activities against various microorganisms, indicating their potential as lead compounds for developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Spectroscopic Characterization and Biological Evaluation
Pillai et al. (2019) synthesized Schiff bases containing 1,2,4-triazole and pyrazole rings, characterized them spectroscopically, and evaluated their antioxidant and α-glucosidase inhibitory activities. The study highlighted the compounds' significant inhibitory potentials, suggesting their usefulness in managing oxidative stress and glucose metabolism disorders (Pillai et al., 2019).
Anticancer Evaluation
Bekircan et al. (2008) focused on the synthesis of 4-Amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester derivatives and their screening for anticancer activity. This study provides a foundation for the potential therapeutic applications of triazole derivatives in oncology (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Synthesis and Characterization of Schiff Bases and Copper(I) Complexes
Ghassemzadeh et al. (2005) explored the synthesis and characterization of new 1,2,4-Triazole-based Schiff bases and their copper(I) complexes. The study emphasized the compounds' potential applications in the development of metal-based drugs or catalytic agents (Ghassemzadeh, Tabatabaee, Soleimani, & Neumüller, 2005).
Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives
Hussain (2016) reported the synthesis of new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol and evaluated their antioxidant properties. This research contributes to the identification of novel antioxidant agents that can mitigate oxidative stress-related diseases (Hussain, 2016).
Magnetic Properties and Biological Activities of Triazole-3-thione Schiff Bases
El-gyar et al. (2007) synthesized novel complexes of triazole-3-thione Schiff bases with Co(II), Ni(II), Cu(II), and Cd(II) and assessed their magnetic properties and antibacterial activity. The findings suggest the potential of these complexes in magnetic and biological applications (El-gyar, El-Gahami, Abd El-Sameh, & Ibrahim, 2007).
Properties
IUPAC Name |
4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-13-20-21-18(25)22(13)19-11-15-8-9-16(17(10-15)23-2)24-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,21,25)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMQVHBXYDODHC-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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